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Compound of Interest

Compound Name: 3-Fluoro-4-phenoxybenzaldehyde

Cat. No.: B1498753 Get Quote

An important note on nomenclature: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde

(CAS RN: 68359-57-9). While the initial request specified 3-Fluoro-4-phenoxybenzaldehyde,

the vast majority of published scientific and patent literature pertains to the 4-fluoro-3-phenoxy

isomer. This isomer is a key industrial intermediate with well-documented synthesis routes,

properties, and applications. We are proceeding with this compound to provide a

comprehensive and data-supported technical resource.

Introduction
4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a

critical building block in the synthesis of complex organic molecules. Its structure, which

uniquely combines an aldehyde, a fluoro group, and a phenoxy moiety, imparts a high degree

of reactivity and functional versatility.[1][2] The fluorine atom at the para-position and the

phenoxy group at the meta-position are crucial for the biological activity of many of its

derivatives.[3] This strategic arrangement enhances the molecule's stability and reactivity,

making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials

science sectors.[4] This guide provides an in-depth exploration of its chemical properties,

synthesis methodologies, and key applications for professionals in research and development.
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4-Fluoro-3-phenoxybenzaldehyde is typically a colorless to light yellow, clear liquid under

standard conditions.[4] The presence of the fluorine atom enhances its electronic properties,

while the phenoxy group contributes to its solubility in a range of organic solvents.[2][4]

Structural Data
Identifier Value

IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[5]

Synonyms
2-Fluoro-5-formyldiphenyl Ether, p-Fluoro-m-

phenoxybenzaldehyde[2][4]

CAS Number 68359-57-9[6]

Molecular Formula C₁₃H₉FO₂[4]

Molecular Weight 216.21 g/mol [5]

SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[5]

InChI
1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-

11-4-2-1-3-5-11/h1-9H[5]

Physical Properties
Property Value Source(s)

Appearance
Colorless to light orange to

yellow clear liquid
[4]

Density 1.2091 g/mL at 25 °C [7]

Boiling Point 135 °C at 2 mmHg [4]

Refractive Index n20/D 1.5830 [7]

Flash Point >110 °C (>230 °F)

Synthesis and Reaction Mechanisms
The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a multi-step process that requires precise

control of reaction conditions. A common industrial route starts from 4-fluorobenzaldehyde and
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proceeds through bromination and subsequent etherification.

Overall Synthesis Workflow
The following diagram illustrates a typical pathway for the preparation of 4-fluoro-3-

phenoxybenzaldehyde, involving the formation of key intermediates.
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Caption: General synthesis pathway for 4-Fluoro-3-phenoxybenzaldehyde.
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Key Synthesis Steps and Mechanistic Insights
Bromination of 4-Fluorobenzaldehyde: The synthesis typically begins with the bromination of

4-fluorobenzaldehyde. To achieve regioselectivity and obtain 3-bromo-4-fluorobenzaldehyde,

the reaction is often carried out in oleum, which enhances the electrophilicity of bromine.[8]

This step is critical as it positions the bromine atom correctly for the subsequent ether

linkage formation.

Acetal Protection: The aldehyde group in 3-bromo-4-fluorobenzaldehyde is highly reactive

and would interfere with the subsequent Ullmann condensation. Therefore, it is protected as

an acetal, commonly an ethylene acetal (a dioxolane derivative), by reacting it with ethylene

glycol.[8][9] This protection strategy is a classic and essential step to ensure the subsequent

C-O bond formation occurs without side reactions.

Ullmann Condensation: The core ether linkage is formed via a copper-catalyzed Ullmann

condensation. The 3-bromo-4-fluorobenzaldehyde acetal is reacted with potassium

phenolate.[8] The copper catalyst facilitates the nucleophilic aromatic substitution, where the

phenoxide displaces the bromide. The choice of copper catalyst (e.g., CuCl, CuO) and

solvent are critical variables that affect reaction yield and purity.[8][10] The Ullmann reaction

is a powerful method for forming aryl-aryl or aryl-ether bonds.[11]

Hydrolysis (Deprotection): In the final step, the acetal protecting group is removed by acid-

catalyzed hydrolysis. A solution of the acetal in an alcohol/water mixture with a catalytic

amount of a strong acid (like HCl) regenerates the aldehyde functionality, yielding the final

product, 4-fluoro-3-phenoxybenzaldehyde.[9][12][13]

Detailed Laboratory Protocol: Acetal Hydrolysis
This protocol describes the final deprotection step to yield the target compound.

Dissolution: Dissolve 26 g (0.1 mol) of 4-fluoro-3-phenoxybenzaldehyde ethylene acetal in a

mixture of 60 ml of ethanol and 20 ml of water.[9][12]

Acidification: Add 1 ml of concentrated hydrochloric acid to the solution.[9][12]

Reaction: Allow the solution to stand at room temperature for 3 hours to ensure complete

hydrolysis.[9][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://patentimages.storage.googleapis.com/a7/5a/01/49b5a02c0fc6b0/WO1999038833A1.pdf
https://patentimages.storage.googleapis.com/a7/5a/01/49b5a02c0fc6b0/WO1999038833A1.pdf
https://patents.google.com/patent/EP0024624A2/en
https://patentimages.storage.googleapis.com/a7/5a/01/49b5a02c0fc6b0/WO1999038833A1.pdf
https://patentimages.storage.googleapis.com/a7/5a/01/49b5a02c0fc6b0/WO1999038833A1.pdf
https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
https://en.wikipedia.org/wiki/Ullmann_reaction
https://patents.google.com/patent/EP0024624A2/en
https://patents.google.com/patent/US4626601A/en
https://www.chemicalbook.com/synthesis/4-fluoro-3-phenoxybenzaldehyde.htm
https://patents.google.com/patent/EP0024624A2/en
https://patents.google.com/patent/US4626601A/en
https://patents.google.com/patent/EP0024624A2/en
https://patents.google.com/patent/US4626601A/en
https://patents.google.com/patent/EP0024624A2/en
https://patents.google.com/patent/US4626601A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Removal: Remove the ethanol from the reaction mixture via distillation under

reduced pressure.[9][12]

Extraction: Add 100 ml of toluene to the remaining aqueous residue. Separate the organic

phase from the water.[9][12]

Washing: Wash the organic phase twice with 50 ml portions of water to remove any residual

acid and salts.[9][12]

Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate and then

evaporate the solvent in vacuo.[9][12]

Purification: Purify the resulting residue by vacuum distillation to obtain 4-fluoro-3-

phenoxybenzaldehyde as a colorless oil. A typical reported boiling point is 102°-104° C at 0.1

mm Hg.[9][12]

Applications in Industry and Research
The unique structural features of 4-fluoro-3-phenoxybenzaldehyde make it a valuable precursor

in several high-value chemical industries.

Agrochemicals: Pyrethroid Insecticides
The primary industrial application of 4-fluoro-3-phenoxybenzaldehyde is as a key intermediate

in the synthesis of synthetic pyrethroid insecticides, such as cyfluthrin and permethrin.[3][7] It

serves as the precursor to the alcohol moiety of the final ester product.[3] The aldehyde is first

reduced to 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic

acid (e.g., a derivative of chrysanthemic acid) to form the active insecticidal compound. The

fluoro and phenoxy groups are essential for the molecule's potency and stability.[3]
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Caption: Role in Pyrethroid Synthesis.

Pharmaceutical Development
In medicinal chemistry, 4-fluoro-3-phenoxybenzaldehyde is a versatile building block for

creating new therapeutic agents.[4] Its structure is incorporated into molecules designed as

anti-inflammatory and analgesic drugs.[4] The diaryl ether motif is a common feature in many

biologically active compounds, and the specific substitution pattern of this aldehyde allows for

targeted modifications to enhance therapeutic efficacy and pharmacokinetic properties.[4]

Materials Science and Other Applications
The reactivity of 4-fluoro-3-phenoxybenzaldehyde also extends to materials science, where it

can be used as a monomer or building block for specialty polymers with enhanced thermal and

chemical resistance.[4] Furthermore, its derivatives are explored in the synthesis of dyes,

fragrances, and other fine chemicals.[1][4]

Safety and Handling
4-Fluoro-3-phenoxybenzaldehyde requires careful handling in a laboratory or industrial setting.

It is classified as harmful if swallowed and may cause eye irritation.[5]
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GHS Hazard Information
Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting

effects)

Precautionary Statements: P273 (Avoid release to the environment), P301 + P312 + P330

(IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth)

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and a faceshield

during handling. Use a suitable respirator if ventilation is inadequate.

Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g.,

nitrogen or argon) at 2-8°C.[7] Keep the container tightly closed.

Conclusion
4-Fluoro-3-phenoxybenzaldehyde is a high-value chemical intermediate whose importance is

firmly established, particularly in the agrochemical industry. Its well-defined synthesis, involving

strategic protection and copper-catalyzed bond formation, provides a reliable route to this

versatile molecule. For researchers and developers, its unique combination of reactive

functional groups offers a powerful platform for creating novel pharmaceuticals, advanced

materials, and other specialty chemicals. A thorough understanding of its properties, synthesis,

and handling is essential for leveraging its full potential in scientific and industrial innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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